2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that features both triazole and thiadiazole rings. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the formation of the triazole and thiadiazole rings followed by their coupling. One common method involves the reaction of 3-amino-1H-1,2,4-triazole with a thiadiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography would be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group of the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield amines or alcohols.
Scientific Research Applications
2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular pathways, modulating signal transduction and gene expression. The exact pathways and targets depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-triazole: Known for its use as a herbicide and enzyme inhibitor.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Studied for its energetic properties and stability.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Explored for its anticancer potential.
Uniqueness
2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to its dual heterocyclic structure, which imparts a combination of properties from both triazole and thiadiazole rings. This structural feature enhances its versatility and potential for diverse applications in various fields.
Properties
Molecular Formula |
C7H9N7OS2 |
---|---|
Molecular Weight |
271.3 g/mol |
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C7H9N7OS2/c1-3-11-14-7(17-3)9-4(15)2-16-6-10-5(8)12-13-6/h2H2,1H3,(H,9,14,15)(H3,8,10,12,13) |
InChI Key |
NAKPXAAGNAYECX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NNC(=N2)N |
Origin of Product |
United States |
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